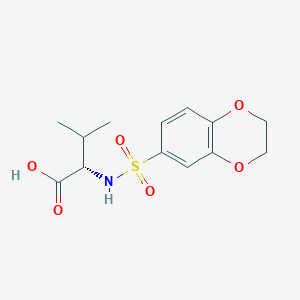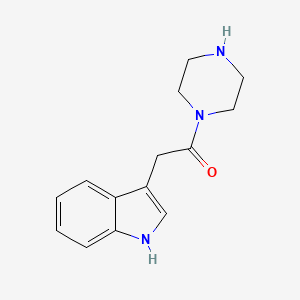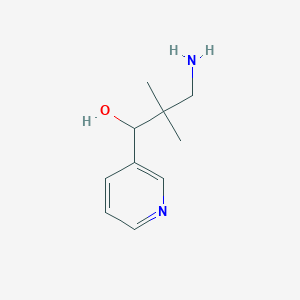
3-Amino-6-(propan-2-YL)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(propan-2-YL)-2H-pyran-2-one is a heterocyclic organic compound that features a pyran ring with an amino group and an isopropyl substituent
Métodos De Preparación
The synthesis of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable 3-amino-2-pyrone derivative, the introduction of the isopropyl group can be achieved through alkylation reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalytic processes and controlled reaction environments.
Análisis De Reacciones Químicas
3-Amino-6-(propan-2-YL)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-6-(propan-2-YL)-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the pyran ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-6-(propan-2-YL)-2H-pyran-2-one include other pyran derivatives with different substituents. For example:
3-Amino-2H-pyran-2-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
6-(propan-2-YL)-2H-pyran-2-one: Lacks the amino group, altering its chemical properties and potential applications. The uniqueness of this compound lies in the combination of the amino and isopropyl groups, which confer specific chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-amino-6-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3 |
Clave InChI |
XWVYZHBJKCCLJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C(=O)O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
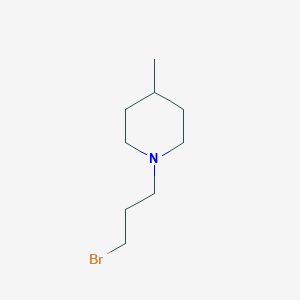

![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
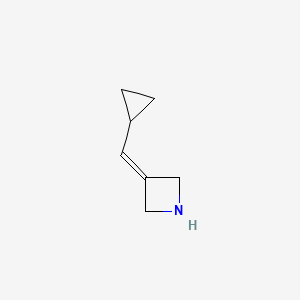
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

